

In Vitro Characterization of Tyk2-IN-18: A Selective Allosteric TYK2 Inhibitor

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Compound of Interest		
Compound Name:	Tyk2-IN-18	
Cat. No.:	B15569495	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of **Tyk2-IN-18**, a representative potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus, and inflammatory bowel disease.[1] **Tyk2-IN-18** represents a class of inhibitors that target the regulatory pseudokinase (JH2) domain of TYK2, offering high selectivity over other JAK family members (JAK1, JAK2, and JAK3) and thus a potentially improved safety profile.[2][3]

The data and protocols presented herein are based on established methodologies for characterizing selective allosteric TYK2 inhibitors, such as deucravacitinib (BMS-986165), which serves as a well-documented paradigm for this class of molecules.[4]

Data Presentation

The in vitro activity of **Tyk2-IN-18** is quantified through a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Table 1: Biochemical Potency of Allosteric TYK2 Inhibitors



This table summarizes the binding affinity and inhibitory activity of representative allosteric TYK2 inhibitors against the TYK2 pseudokinase (JH2) domain and their effect on the catalytic (JH1) domain.

Compound	Assay Type	Target Domain	IC50 / Ki (nM)	Reference
Deucravacitinib	HTRF Binding	TYK2 JH2	IC50: 0.2	[5]
HTRF Binding	JAK1 JH2	IC50: 1.8	[6]	
Binding Assay	TYK2 JH2	Ki: 0.02	[5]	_
Kinase Activity	TYK2 JH1	>10,000	[6]	_
QL-1200186	Biochemical Binding	TYK2 JH2	IC50: 0.06	_
Biochemical Binding	JAK1 JH2	IC50: 9.85		

Table 2: Cellular Activity of Allosteric TYK2 Inhibitors

This table presents the potency of representative inhibitors in cell-based assays, measuring the inhibition of cytokine-induced STAT phosphorylation.

Compound	Cell Type	Cytokine Stimulus	Pathway Measured	IC50 (nM)	Reference
Deucravacitin ib	Human Whole Blood	IL-12	pSTAT4	1.1	[4][7]
Human Whole Blood	IFN-α	pSTAT4	2.3	[4]	
Human T- cells	IL-23	pSTAT3	0.8	[8]	
ATMW-DC	Cellular Assay	IL-12	pSTAT4	18	[2]



Table 3: Kinase Selectivity Profile of Deucravacitinib

This table highlights the selectivity of deucravacitinib for TYK2 over other JAK family members in cellular assays. High selectivity is achieved by targeting the unique regulatory JH2 domain. [9]

JAK Pathway	Cytokine Stimulus	Cell Type	IC50 (nM)	Selectivity Fold (vs. TYK2/IL-12)	Reference
TYK2/JAK2	IL-12	Human Whole Blood	1.1	-	[4][7]
JAK1/JAK3	IL-2	Human Whole Blood	>10,000	>9090	[4][7]
JAK2/JAK2	GM-CSF	Human Whole Blood	>10,000	>9090	[4][7]
JAK1/TYK2	IFN-α	Human Whole Blood	2.3	~2	[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Biochemical Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the TYK2 JH2 domain.[10]

- Objective: To determine the binding affinity (IC50) of the inhibitor to the isolated TYK2 pseudokinase (JH2) domain.
- Materials:
 - Recombinant human TYK2 JH2 protein[10]
 - Fluorescently labeled probe (e.g., JH2 probe 1)[10]



- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
- Test compound (Tyk2-IN-18) serially diluted in DMSO
- 384-well microplates
- Microplate reader capable of measuring fluorescence polarization[10]
- Procedure:
 - Prepare a solution of TYK2 JH2 protein and the fluorescent probe in the assay buffer.
 - Dispense the protein/probe mixture into the wells of a 384-well plate.
 - Add serially diluted test compound or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept at or below 1%.[10]
 - Incubate the plate at room temperature for 60-120 minutes, protected from light.
 - Measure the fluorescence polarization (FP) signal using a microplate reader.
 - Calculate the percent inhibition based on the FP signal of the control wells versus the compound-treated wells.
 - Plot the percent inhibition against the compound concentration and fit the data to a fourparameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in primary human cells, providing a measure of the compound's cellular potency and pathway selectivity.[11]

- Objective: To measure the IC50 of Tyk2-IN-18 against TYK2-dependent signaling (e.g., IL-12-induced pSTAT4) and other JAK-dependent pathways.[11]
- Materials:
 - Human peripheral blood mononuclear cells (PBMCs) or whole blood[11]



- Cytokines: IL-12 (for TYK2/JAK2), IL-6 (for JAK1/JAK2), IFN-α (for TYK2/JAK1)[11]
- Test compound (Tyk2-IN-18)
- Fixation and permeabilization buffers
- Fluorochrome-conjugated antibodies against phospho-STATs (e.g., anti-pSTAT4, anti-pSTAT3)
- Flow cytometer
- Procedure:
 - Isolate PBMCs or use fresh human whole blood.
 - Pre-incubate the cells with serially diluted Tyk2-IN-18 or DMSO control for 1-2 hours at 37°C.[11]
 - Stimulate the cells with a pre-determined concentration of cytokine (e.g., IL-12) for 15-30 minutes at 37°C.[11]
 - Immediately fix the cells to preserve the phosphorylation state.
 - Permeabilize the cells to allow for intracellular antibody staining.
 - Stain the cells with a phospho-specific STAT antibody.[11]
 - Acquire data on a flow cytometer, gating on the cell population of interest (e.g., T cells).
 - Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.
 - Calculate the IC50 value by plotting the percentage of inhibition of the pSTAT signal against the inhibitor concentration.

Kinome-wide Selectivity Profiling (Competition Binding Assay)

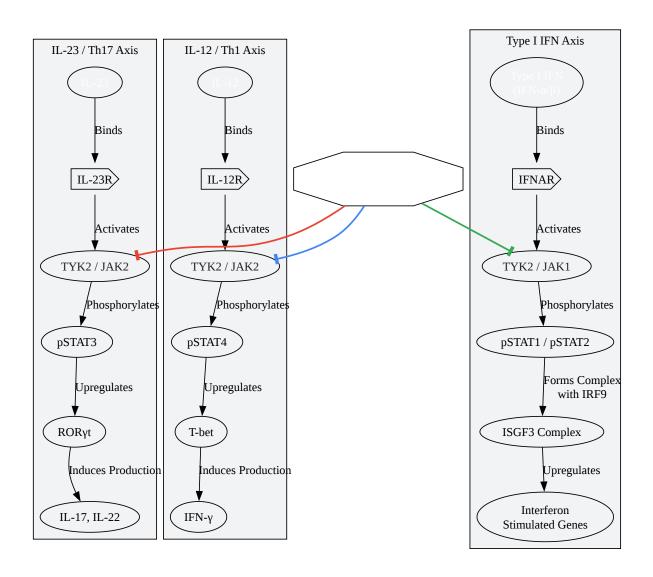


A comprehensive selectivity profile is essential to identify potential off-target effects. The KINOMEscan™ platform is a widely used method for this purpose.

- Objective: To assess the selectivity of **Tyk2-IN-18** across a broad panel of human kinases.
- Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of
 kinase bound to the solid support is quantified by qPCR.
- Procedure (Simplified Workflow):
 - DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound (Tyk2-IN-18) at a fixed concentration (e.g., 1 μM).
 - After an incubation period, unbound kinases are washed away.
 - The amount of kinase bound to the solid support is measured using qPCR.
 - The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.
 - Hits are typically defined as kinases showing significant inhibition (e.g., >90% inhibition) at the tested concentration.

Mandatory Visualization TYK2 Signaling Pathways

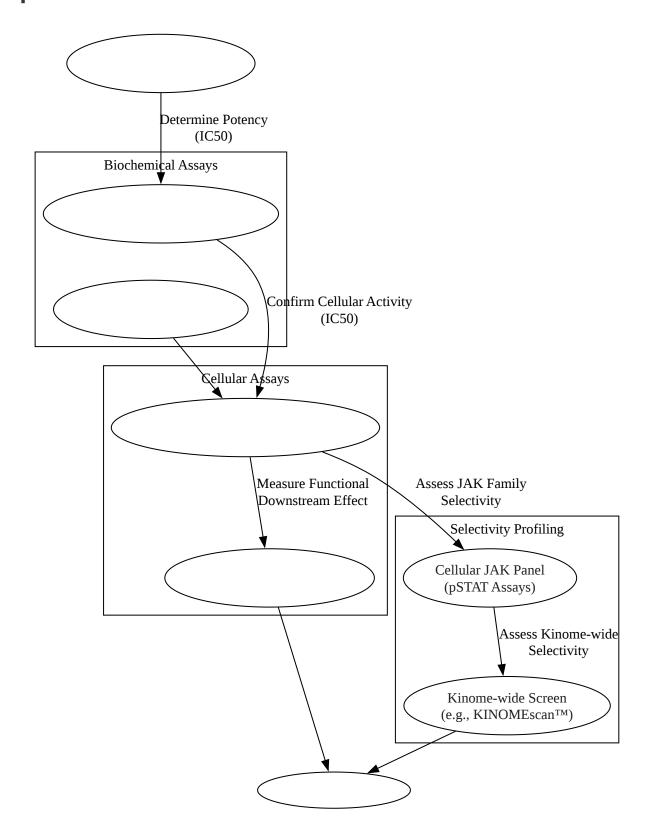




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Experimental Workflow for In Vitro Characterization



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